molecular formula C18H18N4O3 B1682574 SX-3228 CAS No. 156364-04-4

SX-3228

Cat. No.: B1682574
CAS No.: 156364-04-4
M. Wt: 338.4 g/mol
InChI Key: BZLLVTYOOJNQIF-UHFFFAOYSA-N
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Preparation Methods

SX 3228 is synthesized through a series of chemical reactions involving the formation of the naphthyridinone core and subsequent functionalization. The synthetic route typically involves the condensation of appropriate starting materials under controlled conditions to form the desired product. Industrial production methods focus on optimizing yield and purity while ensuring chemical stability. One method involves a wet-granule tableting process to maintain the compound’s stability during mechanical treatments such as grinding and compression .

Chemical Reactions Analysis

SX 3228 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions, particularly at the oxadiazole ring, can yield various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SX 3228 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of structural modifications on GABA A receptor activity.

    Biology: Researchers use SX 3228 to investigate the role of GABA A receptors in various biological processes.

    Medicine: The compound is studied for its potential therapeutic effects as a sedative and hypnotic agent.

    Industry: SX 3228 is used in the development of new pharmaceuticals targeting GABA A receptors

Mechanism of Action

SX 3228 exerts its effects by acting as a positive allosteric modulator of the GABA A receptor, specifically targeting the α1 subtype. This modulation enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of the neuron. This results in sedative and hypnotic effects .

Comparison with Similar Compounds

SX 3228 is compared with other similar compounds such as zolpidem and zaleplon, which are also α1-selective GABA A receptor modulators. Unlike these compounds, SX 3228 is structurally distinct and has unique pharmacological properties. It has limited anxiolytic effects and primarily induces sedation at doses that also produce significant sedation .

Similar compounds include:

SX 3228’s uniqueness lies in its selective binding to the BZ1 receptor and its distinct chemical structure, which differentiates it from traditional benzodiazepines and other nonbenzodiazepine hypnotics .

Properties

IUPAC Name

6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLLVTYOOJNQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027242
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156364-04-4
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156364-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SX 3228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156364044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SX-3228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XC39S5SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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